3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a nitrile formation reaction using cyanide sources .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to proteins and enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,2,3-Triazol-2-yl)piperidine: Shares the triazole and piperidine rings but lacks the benzonitrile group.
Benzotriazole: Contains the triazole ring but lacks the piperidine and benzonitrile groups.
Piperidine derivatives: Various compounds with the piperidine ring but different substituents.
Uniqueness
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile is unique due to its combination of the triazole, piperidine, and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with molecular targets .
Properties
IUPAC Name |
3-[4-(triazol-2-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-8-4-14(5-9-19)20-17-6-7-18-20/h1-3,6-7,10,14H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNIVDOCAQNRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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